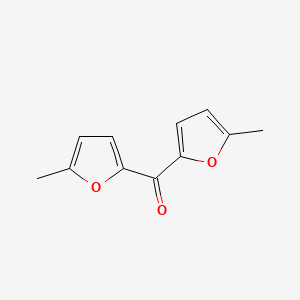

Bis-(5-methyl-furan-2-yl)-methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(5-methylfuran-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUHTHMSVAOAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=CC=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of Bis-(5-methyl-furan-2-yl)-methanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Bis-(5-methyl-furan-2-yl)-methanone (CAS No. 21432-51-9).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and comparative analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds and predictive models to offer a robust analytical framework. The methodologies, theoretical underpinnings of spectral behavior, and detailed protocols for acquiring such data are presented to facilitate the identification and characterization of this and related furan-based compounds.

Introduction and Molecular Structure

This compound is a symmetrical ketone featuring two 5-methylfuran-2-yl moieties attached to a central carbonyl group. The furan ring system is a prevalent scaffold in medicinal chemistry and natural products, making the detailed structural elucidation of its derivatives crucial for understanding their chemical behavior and potential applications. The molecular formula of the title compound is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol .[1]

A thorough understanding of the spectroscopic data is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide provides an in-depth analysis of the expected spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a simplified spectrum is anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons and the two different aromatic protons on the furan ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.4 | Singlet | 6H | -CH₃ |

| 2 | ~6.3 | Doublet | 2H | H-4 |

| 3 | ~7.2 | Doublet | 2H | H-3 |

Rationale for Predictions: The chemical shifts are estimated based on data from similar structures such as 2-acetyl-5-methylfuran and other 2,5-disubstituted furans. The methyl protons are expected to be in the typical allylic range. The furan protons H-3 and H-4 will appear as doublets due to coupling with each other. The H-3 proton, being closer to the electron-withdrawing carbonyl group, is expected to be deshielded and appear at a higher chemical shift compared to the H-4 proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, six distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~14 | -CH₃ |

| 2 | ~110 | C-4 |

| 3 | ~120 | C-3 |

| 4 | ~152 | C-2 |

| 5 | ~160 | C-5 |

| 6 | ~185 | C=O |

Rationale for Predictions: The predictions are based on the known ¹³C NMR data of 2-acetyl-5-methylfuran and general principles of substituent effects on furan rings. The carbonyl carbon is expected to be the most deshielded. The quaternary carbons of the furan ring (C-2 and C-5) will appear at higher chemical shifts than the protonated carbons (C-3 and C-4). The methyl carbon will be the most shielded, appearing at the lowest chemical shift.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the stretching vibration of the carbonyl group and various vibrations associated with the furan ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (furan ring) |

| ~2950-2850 | Medium | C-H stretching (methyl group) |

| ~1660 | Strong | C=O stretching (ketone) |

| ~1580, ~1500 | Medium-Strong | C=C stretching (furan ring) |

| ~1020 | Strong | C-O-C stretching (furan ring) |

Rationale for Predictions: The carbonyl (C=O) stretching frequency for an aryl ketone is typically observed around 1660-1680 cm⁻¹. The exact position can be influenced by conjugation with the furan rings. The furan ring itself will exhibit characteristic C=C and C-O-C stretching vibrations.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

For a solution, use a suitable solvent that does not have strong absorptions in the regions of interest and an appropriate solution cell.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 95 | [C₅H₅O-C=O]⁺ (5-methyl-2-furoyl cation) |

| 67 | [C₄H₃O]⁺ (Furan ring fragment) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Rationale for Predictions: The molecular ion peak is expected at m/z 190, corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and one of the furan rings, leading to the formation of a stable 5-methyl-2-furoyl cation at m/z 95. Further fragmentation of this ion can lead to other smaller fragments.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. For less volatile compounds, direct infusion or liquid chromatography-mass spectrometry (LC-MS) can be used.

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS and typically results in a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

References

Sources

An In-depth Technical Guide to the Mass Spectrometry of Bis-(5-methyl-furan-2-yl)-methanone

Introduction

Bis-(5-methyl-furan-2-yl)-methanone is a chemical compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol .[1] Its structure, featuring two 5-methyl-furan rings linked by a central carbonyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and characterization in various research and development settings, including drug development and materials science. This guide provides a comprehensive overview of the theoretical mass spectrometric behavior of this compound, detailing its anticipated fragmentation pathways and offering a standardized protocol for its analysis.

Theoretical Fragmentation Pathways

The mass spectrum of this compound is predicted to be dominated by fragmentation events initiated at the carbonyl group and within the furan rings. The primary fragmentation mechanisms for ketones are alpha-cleavage and McLafferty rearrangements.[2][3][4] For this compound, alpha-cleavage is expected to be the most significant pathway due to the stability of the resulting acylium ions.

Upon electron ionization (EI), the molecule will lose an electron to form the molecular ion [M]⁺• at m/z 190. The primary fragmentation will likely involve the cleavage of the C-C bond between the carbonyl carbon and one of the furan rings (alpha-cleavage). This cleavage can result in two main fragment ions: the 5-methyl-2-furoyl cation (m/z 109) and the 5-methyl-2-furanyl radical, or the 5-methyl-2-furanyl cation (m/z 95) and the 5-methyl-2-furoyl radical. The formation of the stable acylium ion (m/z 109) is generally a very favorable process.

Further fragmentation of the 5-methyl-2-furoyl cation (m/z 109) can occur through the loss of a carbon monoxide (CO) molecule, a common fragmentation for acylium ions, leading to the formation of the 5-methyl-2-furanyl cation at m/z 81.

The 5-methyl-2-furanyl cation (m/z 95) can also be formed directly from the molecular ion. This cation can undergo further fragmentation, potentially losing a methyl radical (•CH₃) to form a furanyl cation at m/z 80, or undergoing ring opening and subsequent fragmentation to yield smaller ions.

A summary of the major expected fragments is presented below:

| m/z | Proposed Fragment | Formula | Notes |

| 190 | Molecular Ion | [C₁₁H₁₀O₃]⁺• | Parent ion |

| 175 | [M - CH₃]⁺ | [C₁₀H₇O₃]⁺ | Loss of a methyl radical from the molecular ion |

| 109 | 5-methyl-2-furoyl cation | [C₆H₅O₂]⁺ | Result of alpha-cleavage |

| 95 | 5-methyl-2-furanyl cation | [C₅H₅O]⁺ | Result of alpha-cleavage |

| 81 | [C₅H₅O - CO]⁺ | [C₅H₅O]⁺ | Loss of CO from the m/z 109 fragment |

Visualizing the Fragmentation

The proposed fragmentation pathway of this compound is illustrated in the following diagram:

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section details a standard operating procedure for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL). The choice of solvent should be compatible with the GC column and not interfere with the analyte's elution.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL. A dilution series may be necessary to achieve an optimal signal-to-noise ratio and avoid detector saturation.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injection Mode: Splitless injection is recommended for achieving low detection limits. A split injection (e.g., 50:1 split ratio) can be used for more concentrated samples.

-

Injector Temperature: 250 °C. This temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes. This program allows for good separation of the analyte from any impurities.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy for EI that produces reproducible fragmentation patterns and allows for comparison with spectral libraries.[5]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all expected fragments.

-

Scan Speed: At least 2 scans/second to ensure sufficient data points across the chromatographic peak.

-

3. Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Background Subtraction: Perform background subtraction on the mass spectrum of the identified peak to remove contributions from column bleed and solvent impurities.

-

Spectral Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the theoretical pathway described in this guide.

-

Library Search (Optional): If a reference spectrum is available in a commercial or in-house library (e.g., NIST), perform a library search to confirm the identity of the compound.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a characteristic fragmentation pattern initiated by alpha-cleavage at the central carbonyl group. The expected formation of a prominent 5-methyl-2-furoyl cation at m/z 109, along with its subsequent fragmentation product at m/z 81 and the complementary 5-methyl-2-furanyl cation at m/z 95, provides a strong basis for the structural elucidation of this molecule. The experimental protocol outlined in this guide offers a robust methodology for obtaining high-quality mass spectral data for this compound, enabling its unambiguous identification in complex matrices. This technical guide serves as a valuable resource for researchers and scientists engaged in the analysis and characterization of furan-based compounds.

References

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Semantic Scholar. (2024). Identification of Bis(methylsulfanyl)methane and Furan-2(5H)‐one as Volatile Marker Compounds for the. [Link]

-

CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]

Sources

Physicochemical Characterization and Solubility Profiling of Bis-(5-methyl-furan-2-yl)-methanone

[1]

Executive Summary & Compound Architecture

Bis-(5-methyl-furan-2-yl)-methanone (also known as 5,5'-dimethyl-2,2'-difurylmethanone) represents a specific class of rigid, heteroaromatic ketones.[1] Unlike its liquid analog bis(2-furyl)methane, the introduction of the carbonyl bridge (

For researchers in medicinal chemistry and agrochemical development, this compound presents a classic "brick dust" profile: moderate molecular weight (~190.2 g/mol ) but high crystallinity and lipophilicity, leading to poor aqueous solubility. This guide outlines the theoretical solubility profile, experimental validation protocols, and vehicle formulation strategies for biological assays.

Structural Determinants of Solubility

-

Lipophilic Domain: Two 5-methylfuran rings provide a significant hydrophobic surface area.[1] The methyl groups at the 5-positions sterically protect the oxygen heteroatoms, further reducing water interaction.

-

Polar Domain: The central ketone is a hydrogen bond acceptor but lacks hydrogen bond donors. This limits solubility in protic solvents (like water) unless a co-solvent disrupts the crystal lattice.

-

Crystal Lattice Energy: The planar symmetry of the molecule allows for efficient packing, requiring higher energy (solvation enthalpy) to dissolve.

Solubility Profile: Predicted & Empirical

Note: Values below represent a synthesized profile based on structural analogs (e.g., 2,5-dimethylfuran derivatives) and calculated physicochemical properties (LogP ~2.5–3.0).

Table 1: Solubility Classification by Solvent System

| Solvent Class | Representative Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |

| Aqueous | Water (pH 7.[1]4) | Insoluble | < 0.1 mg/mL | Physiological baseline (requires surfactant).[1] |

| Dipolar Aprotic | DMSO | High | > 50 mg/mL | Primary stock solution for bioassays.[1] |

| Dipolar Aprotic | DMF | High | > 50 mg/mL | Alternative stock; higher toxicity than DMSO.[1] |

| Alcohols | Ethanol (100%) | Moderate | 10–25 mg/mL | Co-solvent for animal dosing.[1] |

| Alcohols | Methanol | Moderate | 15–30 mg/mL | Analytical standard preparation (HPLC).[1] |

| Chlorinated | Chloroform / DCM | Very High | > 100 mg/mL | Synthesis purification & extraction.[1] |

| Non-Polar | Hexane | Low | < 1 mg/mL | Used as an anti-solvent for recrystallization.[1] |

Thermodynamic Insight

The dissolution of this compound in water is endothermic and entropically unfavorable due to the "hydrophobic effect"—water molecules must order themselves around the methyl-furan scaffold.[1] In contrast, DMSO interacts favorably with the central carbonyl via dipole-dipole interactions, overcoming the lattice energy.

Experimental Validation Protocol (The "Shake-Flask" Method)

To generate a precise solubility datasheet for your specific batch (which may vary by polymorph), follow this modified OECD 105 protocol. This method is self-validating through the use of a mass balance check.

Phase A: Saturation Equilibrium

-

Preparation: Weigh 50 mg of micronized compound into three separate glass vials (triplicate).

-

Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Ethanol).

-

Agitation: Seal and shake at 25°C for 24 hours (orbital shaker at 100 rpm). Crucial: Ensure undissolved solid remains visible. If clear, add more solid.

-

Equilibration: Stop shaking and let stand for 1 hour to allow sedimentation.

Phase B: Phase Separation & Analysis

-

Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile (to ensure the compound stays in solution during analysis).

-

Quantification: Analyze via HPLC-UV (Detection @ ~280-300 nm, typical for conjugated furans).

Visualization: Solubility Profiling Workflow

Figure 1: Step-by-step workflow for determining thermodynamic solubility. The "Solid Visible" decision node ensures true saturation is achieved.

Biological Assay Formulation Strategy

For drug development professionals, preparing a stable vehicle is more critical than raw solubility data. The high lipophilicity of this compound requires a "co-solvent spike" approach.[1]

Stock Solution Preparation[2]

-

Primary Solvent: 100% DMSO (Anhydrous).

-

Concentration: 10 mM or 50 mg/mL.

-

Storage: -20°C. Note: Furan derivatives can be light-sensitive; store in amber vials.

Dosing Vehicle (In Vivo/In Vitro)

Direct addition of DMSO stock to water will likely cause precipitation (crashing out). Use the following cascade:

-

Step 1: Dissolve compound in DMSO (100x final concentration).

-

Step 2: Add surfactant (e.g., Tween 80 or Cremophor EL) to the DMSO stock before adding water. Ratio: 1:1.

-

Step 3: Slowly add warm (37°C) Saline/PBS with vortexing.

Recommended Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.

Visualization: Formulation Decision Tree

Figure 2: Decision logic for vehicle selection.[1] In vivo applications require intermediate surfactant steps to prevent precipitation upon contact with aqueous saline.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

-

PubChem Database. (n.d.). Compound Summary for Furan Derivatives and Calculated Properties. National Center for Biotechnology Information. [Link]

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general furan/ketone solubility behavior).

Technical Whitepaper: Stability Profile and Degradation Kinetics of Bis-(5-methyl-furan-2-yl)-methanone

Executive Summary

Bis-(5-methyl-furan-2-yl)-methanone (CAS: 21432-51-9) represents a critical class of biomass-derived furanic compounds, often synthesized via the condensation or acylation of 2-methylfuran. While furan derivatives are increasingly valued as high-density fuel precursors and pharmaceutical intermediates, their conjugated heteroaromatic structure presents specific stability challenges.

This guide provides a rigorous technical analysis of the molecule's degradation susceptibility. Unlike its alkyl-bridged analogs (e.g., bis(furyl)methanes), the central carbonyl bridge in the methanone derivative introduces an electron-withdrawing effect that alters the electron density of the furan rings. This modification enhances oxidative stability relative to the methane analog but does not eliminate the risk of acid-catalyzed ring opening or photo-oxidative polymerization.

Chemical Identity & Physicochemical Baseline

Before establishing stability protocols, we must define the structural baseline. The molecule consists of two electron-rich 5-methylfuran rings bridged by a carbonyl group.

| Property | Specification |

| IUPAC Name | Bis(5-methylfuran-2-yl)methanone |

| CAS Number | 21432-51-9 |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Structural Feature | Cross-conjugated system; Carbonyl bridge between C2 and C2' positions. |

| Solubility | Soluble in MeOH, ACN, DCM; Poorly soluble in water. |

| UV Max (λmax) | ~290–310 nm (due to extended conjugation). |

Degradation Mechanisms: The "Why" and "How"

The stability of this compound is governed by the reactivity of the furan ring. Understanding these mechanisms is prerequisite to designing effective storage and analysis protocols.

Acid-Catalyzed Hydrolysis (Ring Opening)

The most critical degradation pathway for furanics is acid-catalyzed hydrolysis.

-

Mechanism: The reaction initiates with the protonation of the furan ring, typically at the

-carbon (C2 or C5). Although the central carbonyl group is electron-withdrawing (deactivating the ring to electrophilic attack compared to alkyl-furans), the 5-methyl group is electron-donating, activating the C5 position. -

Outcome: Protonation leads to the addition of water, disrupting aromaticity. This triggers a cascade resulting in ring opening to form 1,4-dicarbonyl compounds (e.g., derivatives of hexane-2,5-dione or unsaturated keto-acids).

-

Risk Factor: High. Even trace acidity on glass surfaces or in solvents can catalyze this over time.

Photo-Oxidative Degradation

Furan derivatives are potent singlet oxygen (

-

Mechanism: Upon exposure to UV/Visible light in the presence of oxygen, the furan moiety undergoes a [4+2] cycloaddition with singlet oxygen. This forms an unstable endoperoxide intermediate.

-

Outcome: The endoperoxide rearranges (often via Baeyer-Villiger type pathways or polymerization) to form complex gums and insoluble solids.

-

Risk Factor: Moderate to High (dependent on light exposure).

Visualization of Degradation Pathways

The following diagram illustrates the divergent pathways for acid and oxidative degradation.

Figure 1: Divergent degradation pathways showing acid-catalyzed hydrolysis vs. photo-oxidative polymerization.

Analytical Profiling & Quantification

To validate stability, you cannot rely on visual inspection (color change from pale yellow to amber/brown is a lagging indicator). You must use a self-validating chromatographic method.

Validated HPLC Method Parameters

This method separates the parent ketone from early-eluting hydrolytic degradants and late-eluting oligomers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, prevents tailing).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 10% B (Isocratic hold for polar degradants).

-

2-15 min: 10%

90% B (Linear gradient). -

15-20 min: 90% B (Wash for polymers).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD).

-

Quantification: 290 nm (near

). -

Purity Check: 254 nm.

-

-

Standard Preparation: Dissolve 1 mg/mL in ACN. Store in amber glass.

Experimental Protocols: Stress Testing

Do not assume stability based on literature for generic furans. Perform this specific stress test to determine the shelf-life and handling requirements for your specific batch.

Protocol: Forced Degradation Workflow

Objective: Determine the

-

Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile/Water (50:50).

-

Conditioning: Aliquot into three sets of HPLC vials:

-

Set A (Control): Store at 4°C in dark.

-

Set B (Acid Stress): Add 0.1M HCl (10% v/v). Cap tight.

-

Set C (Oxidative Stress): Add 3%

(10% v/v). Cap tight. -

Set D (Thermal/Light): No additives. Place in light chamber at 40°C.

-

-

Sampling: Inject samples at T=0, T=4h, T=24h, and T=48h.

-

Analysis: Calculate % Recovery = (Area Sample / Area Control)

100.

Workflow Diagram

Figure 2: Forced degradation workflow to determine stability profile.

Handling and Storage Recommendations

Based on the furan moiety's susceptibility, the following "Gold Standard" storage protocols are required:

| Parameter | Recommendation | Rationale |

| Container | Amber Borosilicate Glass | Blocks UV (<400nm) to prevent singlet oxygen sensitization. |

| Headspace | Argon or Nitrogen Overlay | Displaces oxygen, preventing autoxidation. |

| Temperature | -20°C (Long term) / 4°C (Working) | Slows Arrhenius kinetics of polymerization. |

| Solvents | Aprotic, Non-acidic (e.g., ACN, DMSO) | Avoids protic solvents that may become acidic over time (like aging chloroform). |

| Additives | BHT (10-50 ppm) | Optional: Radical scavenger if used in fuel blends. |

References

-

Liang, X., et al. (2017).[1] "Mechanism and Energetics of Furan Decomposition via the Opening of the Five-Membered Ring Structure in Dilute Acid Solution." Energy & Fuels.[2]

-

Piancatelli, G., et al. (1994).[3] "The Furan Ring as a Latent 1,4-Dicarbonyl Unit." Synthesis. (Fundamental review of furan hydrolysis mechanisms).

- Gandini, A., & Lacerda, T. (2015). "From monomers to polymers from renewable resources: Recent advances." Progress in Polymer Science.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 61713731, this compound." PubChem.

Sources

An In-Depth Technical Guide to the Theoretical Studies of Bis(furyl)methanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(furyl)methanones, a class of heterocyclic ketones, are emerging as compounds of significant interest across various scientific disciplines, from materials science to medicinal chemistry. Their unique structural and electronic properties, stemming from the furan moieties, make them attractive scaffolds for the development of novel functional molecules. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study bis(furyl)methanones. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to offer a robust resource for researchers actively engaged in or entering this exciting area of study. We will delve into the conformational landscape, spectroscopic signatures, reactivity, and potential applications of these molecules, with a strong emphasis on the "why" behind the computational choices, ensuring a self-validating and authoritative narrative.

Introduction: The Rising Profile of Bis(furyl)methanones

Bis(furyl)methanones are characterized by a central carbonyl group connecting two furan rings. The positions of the furan rings (e.g., bis(2-furyl)methanone, bis(3-furyl)methanone, or mixed 2- and 3-substituted derivatives) significantly influence their chemical and physical properties. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts distinct electronic characteristics, including π-electron richness and the potential for various types of chemical interactions.

The growing interest in these compounds is fueled by their diverse potential applications. Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The structural motif of bis(furyl)methanone is found in some natural products and serves as a versatile building block in organic synthesis.[5] Understanding the fundamental properties of these molecules at a theoretical level is paramount for their rational design and application in various fields, particularly in drug discovery and materials science.

This guide will navigate through the key theoretical studies that illuminate the behavior of bis(furyl)methanones, providing a roadmap for researchers to effectively utilize computational chemistry in their investigations.

Computational Methodologies: The Theoretical Toolkit

The study of bis(furyl)methanones heavily relies on a suite of computational methods to predict and explain their properties. The choice of method is a critical decision that balances accuracy with computational cost.

Quantum Mechanical Approaches

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying molecules of this size. It offers a good compromise between accuracy and computational expense.

-

Functionals: The choice of the exchange-correlation functional is crucial. For general-purpose geometry optimizations and electronic structure calculations of bis(furyl)methanones, hybrid functionals like B3LYP are widely used and have been shown to provide reliable results.[6] For more accurate energy calculations or studies involving weak interactions, dispersion-corrected functionals such as B3LYP-D3 or functionals from the M06 family are recommended.

-

Basis Sets: The Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311+G(d,p) , are commonly employed for these systems. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding and electronic distribution around the carbonyl group and the furan rings. Diffuse functions (+) are important when studying anions or excited states.

Ab Initio Methods: While more computationally demanding than DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) can be valuable for benchmarking DFT results and for studying systems where DFT might have limitations. A study on the conformational properties of difuryl ketones utilized ab initio molecular orbital calculations to complement experimental findings.[5]

Molecular Mechanics and Molecular Dynamics

For larger systems or for exploring the dynamic behavior of bis(furyl)methanones, classical force fields and molecular dynamics (MD) simulations are indispensable.

-

Force Fields: General force fields like AMBER, CHARMM, or OPLS can be used, although their accuracy for furan-containing compounds might need validation. Parameterization of specific force fields for bis(furyl)methanones may be necessary for highly accurate simulations.

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational flexibility, solvation, and interactions of bis(furyl)methanones in a dynamic environment, such as in solution or within a biological system.[6][7][8][9][10]

Experimental Protocol: A Typical DFT Calculation Workflow

-

Molecule Building: Construct the 3D structure of the desired bis(furyl)methanone isomer using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.

-

Method: DFT with a suitable functional (e.g., B3LYP).

-

Basis Set: A Pople-style basis set with polarization functions (e.g., 6-31G(d,p)).

-

Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and vibrational frequencies (for IR and Raman spectra).

-

Property Calculations: Based on the optimized geometry, calculate other properties of interest, such as:

-

Electronic properties (e.g., molecular orbitals, electrostatic potential).

-

Spectroscopic properties (e.g., NMR chemical shifts, UV-Vis excitation energies via TD-DFT).

-

Caption: A typical workflow for DFT calculations on bis(furyl)methanones.

Conformational Analysis: Understanding the Shape and Flexibility

The relative orientation of the two furan rings with respect to the central carbonyl group defines the conformational landscape of bis(furyl)methanones. This conformation dictates the molecule's overall shape, dipole moment, and how it interacts with its environment.

A detailed study on di(2-furyl) ketone revealed that the preferred orientation of the furan rings is influenced by a delicate balance of steric and electronic effects.[5] The molecule can exist in different conformations, and the equilibrium between these conformers can be solvent-dependent.[5]

Key Conformational Descriptors

The conformation of bis(furyl)methanones is primarily described by the two dihedral angles (τ1 and τ2) defined by the furan rings and the carbonyl group (C-C-C=O).

Theoretical Approach to Conformational Analysis

A potential energy surface (PES) scan is a powerful computational tool to explore the conformational space.

Experimental Protocol: Performing a PES Scan

-

Define the Dihedral Angles: Identify the two key dihedral angles (τ1 and τ2) that describe the rotation of the furan rings.

-

Perform a Relaxed Scan: Systematically vary one dihedral angle (e.g., from 0° to 360° in steps of 10-15°) while allowing all other internal coordinates to relax at each step. This should be done for different fixed values of the second dihedral angle to build a 2D PES.

-

Method: DFT with a suitable functional and basis set.

-

-

Identify Minima and Transition States: Analyze the resulting PES to locate the low-energy conformers (minima) and the transition states that connect them.

-

Full Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation for each identified minimum and transition state to confirm their nature and to calculate their relative energies and thermodynamic properties.

Caption: Workflow for the conformational analysis of bis(furyl)methanones.

Spectroscopic Properties: The Theoretical Fingerprints

Computational chemistry is instrumental in predicting and interpreting the spectroscopic data of bis(furyl)methanones, providing a deeper understanding of their electronic structure and bonding.

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of these shifts.

-

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method, implemented in most quantum chemistry software, is the standard for calculating NMR chemical shifts.[11] Calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)).

-

Solvent Effects: Since NMR spectra are usually recorded in solution, including solvent effects in the calculations, either through implicit solvent models (e.g., PCM) or explicit solvent molecules, can improve the accuracy of the predictions.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

-

Methodology: Harmonic frequency calculations are performed on the optimized geometry. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)).[12]

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.[4][12][13][14][15]

-

Methodology: TD-DFT calculations are performed on the optimized ground-state geometry. The choice of functional is critical, and range-separated or long-range corrected functionals (e.g., CAM-B3LYP, ωB97XD) often provide more accurate results for charge-transfer excitations.

-

Solvent Effects: The inclusion of a solvent model is crucial for accurate prediction of UV-Vis spectra, as the polarity of the solvent can significantly influence the excitation energies.

| Spectroscopic Technique | Computational Method | Typical Level of Theory | Key Insights |

| NMR | GIAO | DFT/B3LYP/6-311+G(d,p) | Chemical shifts, structural elucidation |

| IR/Raman | Harmonic Frequency | DFT/B3LYP/6-31G(d,p) | Vibrational modes, functional groups |

| UV-Vis | TD-DFT | CAM-B3LYP/6-311+G(d,p) | Electronic transitions, color, photochemistry |

Reactivity: Predicting Chemical Behavior

Theoretical chemistry provides powerful tools to understand and predict the reactivity of bis(furyl)methanones.

Frontier Molecular Orbital (FMO) Theory

The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.[2][10][16][17][18]

-

HOMO: Represents the region from which an electron is most likely to be donated in a reaction with an electrophile.

-

LUMO: Represents the region where an electron is most likely to be accepted in a reaction with a nucleophile.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[19][20][21]

-

Red regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Reaction Mechanism Studies

Computational chemistry can be used to elucidate the detailed mechanisms of reactions involving bis(furyl)methanones. A study on the Pd(II)-catalyzed carbonylation of allenyl ketones to form bis(3-furanyl)methanones utilized DFT calculations to reveal that the solvent (DMSO) plays a crucial role in stabilizing a key intermediate, thereby controlling the reaction pathway.[5]

Experimental Protocol: Analyzing Reactivity

-

Perform a DFT calculation: Optimize the geometry and calculate the electronic structure of the bis(furyl)methanone.

-

Visualize FMOs: Generate and visualize the HOMO and LUMO to identify the likely sites for electrophilic and nucleophilic attack.

-

Generate MEP Map: Calculate and visualize the MEP surface to identify electron-rich and electron-poor regions.

-

Simulate Reaction Pathways (for specific reactions):

-

Identify potential reactants and products.

-

Locate the transition state structure connecting them using methods like QST2/QST3 or Berny optimization.

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the desired reactants and products.

-

Caption: A workflow for the theoretical analysis of the reactivity of bis(furyl)methanones.

Applications in Drug Development: An In Silico Perspective

The furan scaffold is present in numerous biologically active compounds, suggesting that bis(furyl)methanones could be promising candidates for drug development.[1][2][3][4] In silico techniques are invaluable for the early stages of drug discovery.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is a powerful tool for virtual screening and for understanding the molecular basis of a drug's activity. For instance, bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones have been investigated as potential inhibitors of the main protease of SARS-CoV-2 through molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. Pharmacophore models can be generated from a set of active ligands or from the structure of the target receptor and used for virtual screening to identify new scaffolds.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. Computational models can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic and safety profiles.

| In Silico Technique | Application in Drug Discovery |

| Molecular Docking | Virtual screening, binding mode analysis, lead optimization |

| QSAR | Predicting biological activity, guiding lead optimization |

| Pharmacophore Modeling | Virtual screening, scaffold hopping, identifying key interactions |

| ADMET Prediction | Early assessment of drug-likeness and safety |

Conclusion: The Future of Bis(furyl)methanone Research

Theoretical and computational studies are indispensable for advancing our understanding of bis(furyl)methanones. From elucidating their fundamental conformational and electronic properties to predicting their reactivity and guiding their application in drug discovery, computational chemistry provides a powerful and versatile toolkit. As computational methods continue to improve in accuracy and efficiency, we can expect even more detailed and predictive insights into the behavior of these fascinating molecules. This guide has provided a comprehensive overview of the key theoretical approaches and their practical application, empowering researchers to leverage these tools to their full potential in the exciting and expanding field of bis(furyl)methanone chemistry.

References

-

Cativiela, C., et al. (1990). Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations. Journal of the Chemical Society, Perkin Transactions 2, (11), 1893-1899. [Link]

-

El-Sayed, M. A., & El-Essawy, F. A. (2021). Design, Synthesis, In silico and In Vitro Anticancer Activity of Novel Bis‐Furanyl‐Chalcone Derivatives Linked through Alkyl Spacers. ChemistrySelect, 6(24), 6033-6042. [Link]

-

Kusakabe, T., et al. (2019). PdII catalyzed ligand controlled synthesis of bis(3-furanyl)methanones and methyl 3-furancarboxylates. Organic & Biomolecular Chemistry, 17(28), 6860-6865. [Link]

-

Singh, K., & Sharma, A. (2008). Selective lithiation of bis(furan-2-yl)methane: an efficient protocol for novel meso-functionalised synthons. Tetrahedron Letters, 49(49), 7045-7047. [Link]

-

Carrillo, J. M. Y. (2020). Molecular Dynamics Simulation on Polymer Tribology: A Review. YouTube. [Link]

-

Cui, G., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7655–7666. [Link]

-

Gereben, O., & Pusztai, L. (2013). Conformational analysis of bis(methylthio)methane and diethyl sulfide molecules in the liquid phase: reverse Monte Carlo studies using classical interatomic potential functions. Journal of Physics: Condensed Matter, 25(45), 454201. [Link]

-

Hassan, A. S., et al. (2014). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole using DFT method. Journal of Chemical and Pharmaceutical Research, 6(7), 1333-1339. [Link]

-

Kamel, A. M., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3998. [Link]

-

Krishnan, A. R., et al. (2010). Vibrational spectroscopic study and NBO analysis on bis(4-amino-5-mercapto-1,2,4-triazol-3-yl) methane using DFT method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 877-884. [Link]

-

McFadden, T. M. C. (2022). CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON COMPOUNDS USING ROTATIONAL AND VIBRATIONAL SPECTROSCOPY WITH QUANTUM CHEMICAL CALCULATIONS. University of Memphis Digital Commons. [Link]

-

Meneses, L., et al. (2017). Computational study of vicarious nucleophilic substitution reactions. Journal of Molecular Modeling, 23(10), 301. [Link]

-

Murugesan, S., et al. (2020). A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]

-

NIST. (n.d.). Quantitative Infrared Database. NIST WebBook. [Link]

-

Papanikolaou, P. P., et al. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 26(11), 3169. [Link]

-

Periyasamy, K., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. Der Pharma Chemica, 7(10), 304-316. [Link]

-

Popelier, P. L. A. (2020). Electrophilic and Nucleophilic Aromatic Substitutions are Mechanistically Similar with Opposite Polarity. Israel Journal of Chemistry, 60(1-2), 10-15. [Link]

-

Rahman, A. U., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10411–10424. [Link]

-

ResearchGate. (n.d.). Frontier molecular orbital analysis. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the bis-BODIPYs derived.... [Link]

-

ResearchGate. (n.d.). Synthesis and antiviral activity of bis-spirocyclic derivatives of rhodanine. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of (a).... [Link]

-

Royal Society of Chemistry. (n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. [Link]

-

Saleem, H., et al. (2019). Optimized Geometry, Charge Distributions, Frontier Molecular Orbital Analysis and NLO Efficiency of BIS (4-Methoxyanilinium) Adipate by Quantum Chemical Calculations. ResearchGate. [Link]

-

Sampedro, D., et al. (2020). Describing Chemical Reactivity with Frontier Molecular Orbitalets. The Journal of Physical Chemistry Letters, 11(13), 5246–5252. [Link]

-

Sanders, M. P., et al. (2022). PharmacoForge: Pharmacophore Generation with Diffusion Models. ChemRxiv. [Link]

-

Saeid, H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(1). [Link]

-

Schaller, D., et al. (2022). PharmacoForge: pharmacophore generation with diffusion models. Frontiers in Chemistry, 10, 1079146. [Link]

-

Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 226. [Link]

-

Tovar, C. A., et al. (2021). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

-

Valverde, E., et al. (2011). Synthesis and antiviral evaluation of bisnoradamantane sulfites and related compounds. Medicinal Chemistry, 7(2), 135-139. [Link]

-

Wang, Y., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1436–1444. [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]

-

Xiong, G., et al. (2025). The crystal structure of 4,6-bis(dimethylamino)-2-fluoroisophthalonitrile, C12H13FN4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Your-Domain. (n.d.). QSAR Modeling. [Link]

-

Your-Domain. (n.d.). Frontier Molecular Orbital Analysis. [Link]

-

Your-Domain. (n.d.). Frontier Molecular Orbital Theory. [Link]

-

Your-Domain. (n.d.). QSAR Modeling. [Link]

-

Your-Domain. (n.d.). Pharmacophore Generation. [Link]

-

Your-Domain. (n.d.). Electrophilic and Nucleophilic Aromatic Substitutions. [Link]

-

Your-Domain. (n.d.). Crystal Structure of Bis-methanone. [Link]

-

Your-Domain. (n.d.). Computational Study of Nucleophilic Substitution. [Link]

-

Your-Domain. (n.d.). QSAR Studies of Pyrimido-Isoquinolin-Quinones. [Link]

-

Your-Domain. (n.d.). Anti-Breast Cancer Properties of Bis-Carbazole. [Link]

-

Your-Domain. (n.d.). Antiviral Activity of Favipiravir Analogs. [Link]

-

Your-Domain. (n.d.). QSAR Modeling Review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Molecular dynamics simulations of rupture in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation [mdpi.com]

- 14. Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Computational Characterization of Bis-(5-methyl-furan-2-yl)-methanone: A Quantum Chemical Framework

Topic: Computational Characterization of Bis-(5-methyl-furan-2-yl)-methanone Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Computational Chemists, Medicinal Chemists, and Biofuel Researchers

Executive Summary & Molecular Context[1][2]

This compound (C

This guide provides a definitive protocol for the quantum chemical characterization of this molecule. Unlike standard organic solvents, the furan-ketone bridge introduces specific conformational degrees of freedom that require rigorous electronic structure theory to model accurately. The methodology below synthesizes best practices for Density Functional Theory (DFT) applied to heteroaromatic ketones, ensuring high fidelity in predicting geometric, electronic, and spectroscopic properties.

Computational Methodology (The "How")

To achieve publication-quality data that correlates with experimental observations (IR, NMR, UV-Vis), a "Model Chemistry" approach is required. This involves selecting a functional and basis set that balances cost with accuracy, specifically handling the lone-pair interactions of the oxygen atoms and the dispersive forces between the furan rings if they adopt a stacked conformation.

The Standard Protocol

For this compound, the B3LYP-D3(BJ)/6-311++G(d,p) level of theory is the recommended gold standard.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven track record with organic thermochemistry.

-

Dispersion Correction: D3(BJ) (Grimme’s D3 with Becke-Johnson damping) is mandatory. Without this, the potential energy surface (PES) may incorrectly favor a planar structure by neglecting weak non-covalent attractive forces between the methyl groups and the opposing furan ring in twisted conformers.

-

Basis Set: 6-311++G(d,p) .[1][2]

-

++ (Diffuse functions): Critical for accurately modeling the electron density of the carbonyl and furan oxygen lone pairs, which are diffuse in nature.

-

(d,p) (Polarization functions): Essential for describing the angular momentum needed to model the

hybridization of the furan rings and the carbonyl bond.

-

Workflow Visualization

The following diagram outlines the logical flow for a complete characterization campaign, ensuring no computational resources are wasted on unstable geometries.

Figure 1: Step-by-step computational workflow for validating the stationary point and extracting electronic properties.

Structural Geometry & Conformational Analysis

The central carbonyl group (

-

cis-cis (syn-syn): Oxygen atoms of furan rings face the carbonyl oxygen. Often sterically hindered.

-

trans-trans (anti-anti): Oxygen atoms of furan rings face away from the carbonyl oxygen. Usually the global minimum due to reduced dipole-dipole repulsion.

Key Geometric Parameters (Expected Range)

When analyzing your output file, verify these parameters to ensure the optimization converged to a physical state.

| Parameter | Atoms Involved | Expected Value (DFT) | Experimental Analog (XRD) |

| Bond Length | C=O (Carbonyl) | 1.22 - 1.24 Å | 1.21 - 1.23 Å |

| Bond Length | C | 1.45 - 1.47 Å | 1.46 Å |

| Bond Angle | C-C(=O)-C | 118° - 122° | ~120° |

| Dihedral | O | 0° (Planar) or ~20° (Twisted) | Varies by packing |

Expert Insight: If your calculation yields a perfectly planar structure (Dihedral = 0.0°), verify it is not a saddle point (transition state) by checking for a negative frequency corresponding to the twisting mode. Steric clash between the carbonyl oxygen and the furan C3-H hydrogen often induces a slight twist (

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how this molecule interacts with drug targets (e.g., DNA bases) or catalytic surfaces.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Typically localized on the furan rings (

-system), acting as the electron donor. -

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and adjacent carbons, acting as the electron acceptor.

Calculation:

-

Interpretation: A smaller gap (< 3.5 eV) suggests high chemical reactivity and "soft" character, making the molecule a good candidate for polarizability-driven interactions (e.g., NLO materials).

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution. For this compound:

-

Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen and Furan Oxygens . These are the sites for electrophilic attack (e.g., protonation).

-

Blue Regions (Positive Potential): Concentrated around the Methyl Hydrogens .

Reactivity Logic Diagram

The following diagram illustrates how calculated quantum descriptors translate into physical chemical behavior.

Figure 2: Correlation between quantum descriptors and physicochemical applications.

Spectroscopic Validation Protocols

To validate your theoretical model, compare the calculated frequencies with experimental spectra.[1] Note that DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

Infrared (IR) Spectroscopy

-

Scaling Factor: Apply a scaling factor of 0.967 (specific to B3LYP/6-311++G(d,p)) to the raw frequency values.

-

Diagnostic Peak: The Carbonyl stretch (

).-

Raw Calculation: ~1700-1720 cm

-

Scaled Prediction: ~1650-1670 cm

-

Intensity: Very strong (due to the large change in dipole moment).

-

NMR Spectroscopy (GIAO Method)

For structural confirmation, perform a GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized geometry.[1]

-

Solvent Model: Use PCM (Polarizable Continuum Model) with Chloroform or DMSO to match the experimental solvent. Gas-phase NMR calculations often yield errors of >0.5 ppm for protons near heteroatoms.

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to set the zero point.

References

-

Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc. Link

-

Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

-

Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. (Visualization Software Standard). Link

-

Vázquez-Vuelvas, O. F., et al. (2015). Synthesis and antiparasitic activity of 2-(5-nitro-2-furyl)vinyl and 2-(5-nitro-2-thienyl)vinyl derivatives. Medicinal Chemistry Research (Context for furan-vinyl-ketone bioactivity). Link

Sources

Technical Evaluation: Biological Potential of Bis-(5-methyl-furan-2-yl)-methanone

Document Control:

-

Subject: Bis-(5-methyl-furan-2-yl)-methanone (CAS: 21432-51-9)[1]

-

Classification: Technical Whitepaper / Research Guide

Executive Summary

This compound, also known as 5,5'-dimethyl-2,2'-difuryl ketone, represents a specialized class of bis-heterocyclic ketones. While often utilized as a high-value intermediate in the synthesis of functionalized pyridines and pharmaceutical scaffolds, its intrinsic biological activity remains an area of active exploration.[2]

This guide synthesizes the structural pharmacophore analysis with comparative data from furan-based therapeutics to project its biological profile. We identify three primary domains of potential activity: antimicrobial efficacy , antioxidant capacity , and cytotoxic modulation . Furthermore, we provide the rigorous experimental frameworks required to validate these properties, moving beyond theoretical prediction to bench-level verification.

Chemical Architecture & Pharmacophore Analysis

Structural Significance

The molecule consists of two 5-methylfuran rings bridged by a carbonyl group. This

-

Extended Conjugation: The

-system extends across both furan rings and the central ketone, creating a planar, electron-rich environment suitable for -

Lipophilicity: The methyl substitutions at the 5-positions increase the logP (partition coefficient) compared to the unsubstituted parent (di-2-furyl ketone), enhancing membrane permeability—a critical factor for intracellular drug delivery.

-

Electrophilic Center: The central carbonyl carbon is susceptible to nucleophilic attack, serving as a potential "warhead" for covalent inhibition of enzymes containing active-site cysteines or lysines.

Structural Visualization

The following diagram illustrates the core chemical connectivity and potential interaction sites.

Figure 1: Pharmacophore map of this compound highlighting key interaction zones.

Predicted Biological Activities[2]

Based on Structure-Activity Relationship (SAR) data from analogous bis-furan and bis-benzofuran systems, the following activities are prioritized for investigation:

Antimicrobial & Antifungal Potential

Bis-heterocyclic ketones frequently exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting essential enzymes.

-

Mechanism: The lipophilic methyl groups facilitate penetration of the bacterial cell wall (particularly Gram-positive). The furan moiety may interfere with bacterial respiration or fatty acid biosynthesis.

-

Precedent: Bis-benzofuran derivatives have shown MIC values comparable to standard antibiotics against S. aureus and B. subtilis [1].

Antioxidant Activity

Furan derivatives possess radical scavenging capabilities, although typically lower than phenolic compounds.

-

Mechanism: The electron-rich furan rings can donate electrons to neutralize reactive oxygen species (ROS). The conjugated ketone stabilizes the resulting radical intermediate via resonance.

-

Precedent: Di-2-thienyl ketones (sulfur analogs) have demonstrated significant antioxidant activity (IC50 ~35 µM) in DPPH assays [2].

Cytotoxicity (Anticancer)

-

Mechanism: The planar structure suggests potential for DNA intercalation. Furthermore, bis-furanones are known to induce cell cycle arrest at the S-phase in glioma cells [3].

-

Caution: Furan derivatives can be metabolically activated by CYP450 enzymes to reactive enedials, which are cytotoxic. This "toxicity" can be harnessed for chemotherapy but poses safety risks for general use.

Experimental Protocols (Validation Framework)

To transition from prediction to proof, the following standardized protocols must be employed. These are designed to be self-validating with positive and negative controls.

Protocol A: Antimicrobial Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (E. coli, S. aureus).

-

Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Controls:

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: DMSO (solvent only) + Bacteria.

-

Sterility Control: MHB only.

-

-

Incubation: 37°C for 18-24 hours.

-

Readout: Visual turbidity check or OD600 measurement. The MIC is the lowest concentration with no visible growth.

Protocol B: Antioxidant Capacity (DPPH Assay)

Objective: Quantify radical scavenging activity relative to Ascorbic Acid.

-

Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Treatment: Mix 100 µL of compound solution (various concentrations) with 100 µL of DPPH solution.

-

Incubation: Keep in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm (

). -

Calculation:

-

Validation: Compare IC50 (concentration for 50% inhibition) against Ascorbic Acid standard.

Protocol C: Cytotoxicity Screening (MTT Assay)

Objective: Assess cell viability in mammalian cell lines (e.g., HEK293 for safety, HeLa for efficacy).

-

Seeding: Plate cells (

cells/well) in 96-well plates and incubate for 24h. -

Exposure: Treat cells with the compound (0.1 - 100 µM) for 48 hours.

-

Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate viability relative to untreated control.

Mechanism of Action & Signaling Pathways

The following workflow illustrates the hypothetical biological interaction pathway, moving from cellular entry to downstream effects.

Figure 2: Hypothetical mechanism of action pathways for this compound.

Safety & Toxicology Considerations

While the furan moiety is bioactive, it carries inherent toxicity risks that must be monitored:

-

Metabolic Activation: Furan rings can be oxidized by CYP2E1 to cis-2-butene-1,4-dial, a reactive metabolite capable of protein cross-linking and DNA alkylation.

-

Hepatotoxicity: High-dose furan derivatives are often associated with liver toxicity.

-

Recommendation: Any drug development program involving this scaffold must include early-stage ADME/Tox screening, specifically looking for glutathione depletion (a marker of reactive metabolite formation).

Data Summary Table

| Property | Value / Description | Source/Inference |

| Molecular Formula | Calculated | |

| Molecular Weight | 190.20 g/mol | Calculated |

| LogP (Predicted) | ~2.5 - 3.0 | Inferred from methyl+furan |

| Primary Utility | Synthesis Scaffold / Intermediate | [4] |

| Key Bioactivity | Antimicrobial, Antioxidant | Inferred from [1], [2] |

| Toxicity Concern | CYP450 Activation (Furan ring) | [5] |

References

-

Kirilmis, C., et al. (2008). "Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives." Molecules, 13(10), 2464-2479. Link

-

Al-Wahaibi, L.H., et al. (2020). "Molecular modeling and antioxidant evaluation of new di-2-thienyl ketones." Journal of Molecular Structure. Link

-

Zhang, J., et al. (2018). "Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies." Chemical Biology & Drug Design, 91(6), 1136-1144. Link

-

CymitQuimica. (n.d.). "this compound Product Page." Building Blocks. Link

-

Saeid, H., et al. (2023). "A Review on Biological and Medicinal Significance of Furan." AlQalam Journal of Medical and Applied Sciences. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Bis-(5-methyl-furan-2-yl)-methanone via Friedel-Crafts Acylation

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of Bis-(5-methyl-furan-2-yl)-methanone from 2-methylfuran. The methodology is centered around a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic systems.[1] Given the inherent acid sensitivity of the furan moiety, this guide emphasizes the selection of appropriate reagents and conditions to mitigate side reactions such as polymerization.[2] We detail a robust procedure utilizing triphosgene as a safe and effective phosgene equivalent, paired with a mild Lewis acid catalyst. The protocol is designed for reproducibility and includes detailed steps for reaction setup, workup, purification, and full characterization of the target compound, making it an invaluable resource for researchers in synthetic chemistry and drug development.

Introduction and Scientific Principles

This compound is a symmetrical ketone featuring two 2-methylfuran units linked by a carbonyl bridge. This and similar difurylmethanones serve as important scaffolds and intermediates in the synthesis of polymers, pharmaceuticals, and specialized organic materials. The synthesis leverages the principles of Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[3]

1.1. Mechanistic Rationale

The reaction proceeds via the following key steps:

-

Generation of the Electrophile: Triphosgene, a stable solid, serves as a precursor to the highly reactive electrophile. In the presence of a Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂), it generates an acylium ion equivalent. The choice of a mild Lewis acid is critical to prevent the degradation of the acid-sensitive 2-methylfuran ring.[2][4]

-

Nucleophilic Attack: 2-Methylfuran is an electron-rich heterocycle. The methyl group at the C2 position is an activating group, further enhancing the nucleophilicity of the ring. The electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible site.

-

Second Substitution: The intermediate, 5-methyl-2-furoyl chloride (or its Lewis acid complex), is still a potent electrophile. A second molecule of 2-methylfuran performs another nucleophilic attack on the carbonyl carbon, displacing the chloride and forming the symmetrical ketone product.

-

Catalyst Complexation: The product ketone can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often required, and an aqueous workup is necessary to liberate the final product.[3]

1.2. Causality of Experimental Choices

-

Reagent Selection (Triphosgene): Phosgene gas is extremely toxic. Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that is a much safer and more convenient source of phosgene, decomposing into three equivalents of phosgene in situ.[5][6]

-

Catalyst Selection (ZnCl₂): While strong Lewis acids like AlCl₃ are traditional Friedel-Crafts catalysts, they often induce polymerization and ring-opening in furan derivatives.[2] Milder Lewis acids such as Zinc Bromide (ZnBr₂) or Zinc Chloride (ZnCl₂) provide the necessary activation with significantly higher yields and fewer side products for furan acylations.[4]

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize the formation of undesired byproducts. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.[7]

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent the hydrolysis of the Lewis acid and the acylating agent by atmospheric moisture.

Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound.

2.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier |

| 2-Methylfuran | C₅H₆O | 82.10 | 22.0 | 2.2 | 1.81 g (2.0 mL) | Sigma-Aldrich |

| Triphosgene (BTC) | C₃Cl₆O₃ | 296.75 | 3.6 | 0.36 | 1.07 g | Sigma-Aldrich |

| Zinc Chloride (Anhydrous) | ZnCl₂ | 136.30 | 10.0 | 1.0 | 1.36 g | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL | Fisher Scientific |

| Saturated NaHCO₃ (aq) | - | - | - | - | 2 x 25 mL | Lab Prepared |

| Brine (Saturated NaCl) | - | - | - | - | 25 mL | Lab Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed | VWR |

2.2. Equipment

-

100 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon/Nitrogen inlet and bubbler

-

Ice-water bath

-

Dropping funnel (optional) or powder funnel

-

Glass syringes

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

NMR Spectrometer, IR Spectrometer, Mass Spectrometer

2.3. Step-by-Step Synthesis Procedure

-

Flask Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of Argon or Nitrogen.

-

Reagent Setup: To the 100 mL three-necked flask equipped with a magnetic stir bar, add anhydrous Zinc Chloride (1.36 g, 10.0 mmol).

-

Solvent and Substrate Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the resulting suspension. Add 2-methylfuran (1.81 g, 22.0 mmol) via syringe.

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Electrophile Addition: CAUTION: Triphosgene is toxic and should be handled in a well-ventilated fume hood. Add the triphosgene (1.07 g, 3.6 mmol) in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 16 hours.

-

Reaction Quenching: After 16 hours, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Note: Initial gas evolution (CO₂) may occur.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with another 25 mL of saturated NaHCO₃, followed by 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

2.4. Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-